molecular formula C10H21NO B2373261 [1-(Methylamino)cyclooctyl]methanol CAS No. 1184824-08-5

[1-(Methylamino)cyclooctyl]methanol

Cat. No.: B2373261
CAS No.: 1184824-08-5
M. Wt: 171.284
InChI Key: IUMUIDWCFWVQAS-UHFFFAOYSA-N
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Description

[1-(Methylamino)cyclooctyl]methanol: is an organic compound with the molecular formula C10H21NO. It features a cyclooctane ring substituted with a methylamino group and a hydroxymethyl group. This compound is notable for its unique structure, which includes an eight-membered ring, a secondary amine, and a primary alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Methylamino)cyclooctyl]methanol typically involves the following steps:

    Formation of Cyclooctanone: Cyclooctane is oxidized to form cyclooctanone.

    Reductive Amination: Cyclooctanone undergoes reductive amination with methylamine to form this compound. This step often uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

[1-(Methylamino)cyclooctyl]methanol undergoes several types of chemical reactions:

    Oxidation: The primary alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products

Scientific Research Applications

[1-(Methylamino)cyclooctyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Methylamino)cyclooctyl]methanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanol: Similar structure but lacks the methylamino group.

    Cyclooctanone: Similar structure but lacks the hydroxymethyl group.

    N-Methylcyclooctylamine: Similar structure but lacks the hydroxyl group.

Uniqueness

[1-(Methylamino)cyclooctyl]methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the cyclooctane ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

[1-(methylamino)cyclooctyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-11-10(9-12)7-5-3-2-4-6-8-10/h11-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMUIDWCFWVQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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